Sodium 2,2,3,3-tetrafluoropropionate
Description
Contextualization within Organofluorine Chemistry and Fluorinated Carboxylates
Organofluorine chemistry, the study of compounds containing the carbon-fluorine bond, is a significant branch of modern chemistry due to the profound effects that fluorine substitution has on the physical and chemical properties of organic molecules. cas.cn Fluorine's high electronegativity and the strength of the C-F bond often enhance thermal stability and chemical resistance in the resulting compounds. researchgate.net
Within this domain, fluorinated carboxylates represent a crucial class of compounds. The introduction of fluorine atoms onto the alkyl chain of a carboxylic acid can significantly increase its acidity and modify its surface activity. researchgate.netrsc.org These properties make fluorinated carboxylic acids and their salts valuable in materials science, for example, in the creation of surfactants and polymers with specialized characteristics. researchgate.net Sodium 2,2,3,3-tetrafluoropropionate is a member of this class, specifically a short-chain perfluorinated carboxylic acid (PFCA) alternative, which are under investigation as replacements for long-chain PFCAs due to environmental and health concerns associated with the latter. researchgate.net The unique arrangement of its fluorine atoms makes it a subject of interest for creating specialized materials and as a building block in synthetic chemistry. rsc.orgmdpi.com
Historical Perspective and Evolving Research Trajectories
The development of synthetic routes for this compound has been a key aspect of its history. A notable process for its preparation was detailed in a 1994 patent, which involves the reaction of a cyanide salt, such as sodium cyanide, and water with tetrafluoroethylene (B6358150) (TFE) in the presence of an alcohol like tert-butanol (B103910) or methanol. google.com This method was highlighted for producing the salt in high yields and for providing a suitable medium for subsequent electrolysis to produce other valuable fluorinated compounds like 1,1,2,2,3,3,4,4-octafluorobutane (HFC-338pcc). google.com
The reaction conditions for this synthesis are specific, typically carried out at temperatures between 40°C and 100°C and pressures ranging from 50 to 300 psi. google.com The use of an alcohol in the process was found to increase reaction rates and yields. google.com
Table 2: Synthesis Parameters for this compound (Based on US Patent 5,336,801A)
| Parameter | Details | Source |
|---|---|---|
| Reactants | Cyanide Salt (e.g., Sodium Cyanide), Water, Tetrafluoroethylene (TFE) | google.com |
| Solvent/Medium | Alcohol (e.g., Methanol, Ethanol, tert-Butanol) | google.com |
| Temperature Range | 15°C to 125°C (preferably 40°C to 100°C) | google.com |
| Pressure Range | 15 to 1000 psi (preferably 50 to 300 psi) | google.com |
| Key Outcome | High yield of this compound | google.com |
Initially finding a niche as an agricultural herbicide, the research trajectory for this compound has expanded. chemicalbook.comchemicalbook.com Evolving research now also focuses on its role as a precursor in the synthesis of advanced materials, reflecting broader trends in organofluorine chemistry toward creating novel functional molecules. marketpublishers.com
Current Research Landscape and Future Directions
The current research landscape for this compound is twofold. It continues to be relevant in agrochemistry, where it is used in formulations to control weeds. chemicalbook.comchemicalbook.com Simultaneously, its application as a synthetic building block is an active area of investigation. marketpublishers.com Its high purity and stability make it a critical component in the synthesis of novel fluoropolymers and other specialized research reagents. marketpublishers.com
Future research is likely to be influenced by the global push for more sustainable chemical practices and the increasing regulation of certain per- and polyfluoroalkyl substances (PFAS). marketpublishers.comresearchgate.net As industries seek alternatives to long-chain PFAS, shorter-chain fluorinated compounds like this compound are being evaluated for performance in various applications. researchgate.net Research may focus on leveraging its unique properties to design environmentally friendlier surfactants, coatings, and polymers. Furthermore, the development of greener and more efficient synthetic routes for its production remains a key objective for the chemical industry. marketpublishers.com Its role as an intermediate for creating next-generation agrochemicals and advanced materials will continue to drive research and development efforts. marketpublishers.com
Structure
2D Structure
3D Structure of Parent
Properties
CAS No. |
22898-01-7 |
|---|---|
Molecular Formula |
C3H2F4NaO2 |
Molecular Weight |
169.03 g/mol |
IUPAC Name |
sodium;2,2,3,3-tetrafluoropropanoate |
InChI |
InChI=1S/C3H2F4O2.Na/c4-1(5)3(6,7)2(8)9;/h1H,(H,8,9); |
InChI Key |
HAPDYYIGKMSQMP-UHFFFAOYSA-N |
SMILES |
C(C(C(=O)[O-])(F)F)(F)F.[Na+] |
Canonical SMILES |
C(C(C(=O)O)(F)F)(F)F.[Na] |
Other CAS No. |
22898-01-7 |
solubility |
0.13 M |
vapor_pressure |
3.00e-04 mmHg |
Origin of Product |
United States |
Synthetic Methodologies and Chemical Transformations
Established Synthetic Pathways for Sodium 2,2,3,3-tetrafluoropropionate
Several established methods are utilized for the preparation of this compound, each with distinct advantages and specific applications.
Electrocatalytic Oxidation Processes of 2,2,3,3-tetrafluoro-1-propanol (B1207051)
A notable green and highly selective method for the synthesis of this compound involves the electrocatalytic oxidation of 2,2,3,3-tetrafluoro-1-propanol. mdpi.com This process utilizes a functional electrocatalytic reactor (ECR) equipped with a nano-MnOₓ loading porous Ti electrode as the anode. mdpi.com In this system, 2,2,3,3-tetrafluoro-1-propanol is oxidized to 2,2,3,3-tetrafluoropropionic acid, which then reacts with a sodium hydroxide (B78521) electrolyte to yield the desired sodium salt. mdpi.com
The efficiency of this conversion is influenced by several operational parameters, including the pH of the feed, residence time (RT), reaction temperature, current density, and the initial concentration of 2,2,3,3-tetrafluoro-1-propanol. mdpi.com Through the application of Response Surface Methodology (RSM) for optimization, it was determined that the interaction between residence time and reaction temperature is the most significant factor affecting the conversion rate. mdpi.com Under optimal conditions, this method can achieve a remarkable 91.9% conversion of 2,2,3,3-tetrafluoro-1-propanol with a selectivity towards this compound exceeding 99.9%. mdpi.com This high performance is attributed to the synergistic effect of electrochemical oxidation and convection-enhanced diffusion within the electrocatalytic reactor. mdpi.com
| Parameter | Optimal Value |
|---|---|
| Reaction Temperature | 80 °C |
| Residence Time (RT) | 25 min |
| TFP Concentration | 26.3 mmol L⁻¹ |
| Current Density | 3.4 mA cm⁻² |
| TFP Conversion | 91.9% |
| Selectivity to STFP | >99.9% |
Approaches Involving Tetrafluoropropionyl Anhydride and Amino Acid Derivatives
This compound can also be synthesized through reactions involving tetrafluoropropionyl anhydride and amino acid derivatives. This pathway is particularly relevant in the context of peptide chemistry and the synthesis of fluorinated analogues of biologically active molecules. The reaction of an amino acid with tetrafluoropropionyl anhydride leads to the formation of N-2,2,3,3-tetrafluoropropionyl-amino acids. nih.gov
The reaction conditions, such as temperature and the molar ratio of reactants, can be adjusted to optimize the yield of the acylated amino acid. nih.gov For instance, heating an amino acid with an excess of tetrafluoropropionyl anhydride can drive the reaction to completion. nih.gov Subsequent treatment of the resulting N-acyl amino acid with a sodium base would lead to the formation of this compound, although this specific final step is not the primary focus of the cited literature. It is important to note that under certain drastic acylation conditions, some degree of racemization of the amino acid can occur. nih.gov
Thermolytic Routes from Fluorinated Propionate Precursors
Thermolytic reactions of sodium salts of perfluorinated carboxylic acids are known to proceed via decarboxylation. fluorine1.ru This general principle suggests a potential synthetic route to fluorinated compounds through the thermal decomposition of appropriate fluorinated propionate precursors. The process involves heating the sodium salt of a perfluorocarboxylic acid, leading to the loss of carbon dioxide and the formation of a perfluoroalkyl anion. researchgate.net This reactive intermediate can then participate in further reactions. While a specific thermolytic route for the synthesis of this compound from another fluorinated propionate precursor is not extensively detailed in the available literature, the underlying chemical principle of thermal decarboxylation of fluorinated carboxylates is a well-established transformation in fluorine chemistry. fluorine1.rusci-hub.se
Advancements in Green Chemistry for Fluorination Reactions
The field of fluorine chemistry has seen significant progress in the development of more sustainable and environmentally friendly methods for the introduction of fluorine into organic molecules. fluorine1.ru These advancements are crucial for reducing the environmental impact associated with traditional fluorination methods, which often rely on hazardous reagents and harsh reaction conditions.
Development of Eco-friendly Reagents and Catalytic Systems
A major focus of green fluorine chemistry is the development of safer and more environmentally benign fluorinating reagents. fluorine1.ru Traditional reagents like antimony trifluoride (SbF₃) and hydrogen fluoride (B91410) (HF) are highly hazardous. fluorine1.ru Modern approaches aim to replace these with more manageable alternatives. For instance, copper(II) fluoride has been explored as a fluorinating agent for arenes, although it may require high temperatures and an excess of reagents to achieve moderate yields. fluorine1.ru
Significant strides have also been made in the development of catalytic systems for fluorination. Palladium-catalyzed fluorination of allylic C-H bonds represents a milder approach to introduce fluorine into organic molecules, tolerating a variety of functional groups. fluorine1.ru Furthermore, the use of enzymatic catalysis is emerging as a powerful tool for the synthesis of fluorinated compounds under mild and selective conditions. nih.gov
Recent breakthroughs in green chemistry have also led to the development of novel, safer methods for synthesizing important building blocks. For example, a safe, cost-effective, and environmentally friendly process for the synthesis of sulfonyl fluorides has been developed using SHC5® and potassium fluoride (KF), which produces only non-toxic sodium and potassium salts as byproducts. rsc.orgresearchgate.net This highlights the ongoing efforts to replace hazardous reagents and minimize waste in fluorine chemistry.
Solvent-Free and Mechanochemical Fluorination Strategies
Reducing or eliminating the use of volatile organic solvents is a cornerstone of green chemistry. In the context of fluorination, solvent-free and mechanochemical approaches are gaining prominence. Mechanochemistry, which involves inducing reactions by mechanical force (e.g., ball milling), offers a promising alternative to traditional solvent-based methods. sci-hub.se
Solid-state aromatic nucleophilic fluorination using potassium fluoride (KF) and quaternary ammonium salts has been successfully demonstrated under mechanochemical conditions. sci-hub.se This method is fast, efficient for a variety of N-heteroaryl halides, and avoids the use of high-boiling, toxic solvents. sci-hub.se Control experiments have confirmed that the mechanical energy from ball-milling is crucial for the reaction's efficiency, with significantly lower yields observed under simple heating without milling. sci-hub.se
Regioselective and Stereoselective Synthesis of Fluorinated Compounds
While this compound itself is achiral and does not inherently direct stereoselective outcomes, its corresponding acid, 2,2,3,3-tetrafluoropropionic acid, can be converted into reactive intermediates, such as 2,2,3,3-tetrafluoropropionyl chloride. These intermediates can then be employed in reactions where regioselectivity and stereoselectivity are controlled by the substrate, catalysts, or reaction conditions.
Regioselectivity in the context of using a 2,2,3,3-tetrafluoropropionyl moiety often arises in reactions such as the acylation of aromatic or heteroaromatic compounds. The position of acylation is directed by the existing substituents on the aromatic ring. For example, in a Friedel-Crafts acylation, the electronic nature of the substrate dictates where the electrophilic acyl group will add.
Stereoselectivity can be achieved by reacting 2,2,3,3-tetrafluoropropionyl derivatives with chiral substrates or in the presence of chiral catalysts. For instance, the esterification of a chiral alcohol with 2,2,3,3-tetrafluoropropionyl chloride would result in a diastereomeric mixture of esters, which could potentially be separated. More advanced strategies involve the use of chiral auxiliaries or asymmetric catalysis to favor the formation of one stereoisomer over another. Although specific examples involving 2,2,3,3-tetrafluoropropionyl chloride are not extensively documented in readily available literature, the principles of established stereoselective reactions would apply.
An example of a reaction where stereospecificity is crucial is the formation of tryptamines and phenethylamines from 1,2-disubstituted alkenes. This type of reaction proceeds in a stereospecific fashion for both (E)- and (Z)-alkenes nih.gov. While this example does not directly use this compound, it illustrates the type of reaction where a fluorinated building block could potentially be incorporated to create stereochemically defined fluorinated analogues.
Synthetic Exploration of Analogues and Derivatives of this compound
The synthetic utility of this compound is primarily as a precursor to its corresponding acid and other derivatives. The acid can be further modified to generate a variety of functionalized compounds.
One of the primary derivatives is 2,2,3,3-tetrafluoropropionic acid . This can be synthesized from the sodium salt by acidification. For instance, a crude solution of the sodium salt can be treated with a strong acid like sulfuric acid, followed by extraction and distillation to yield the pure acid.
Another key derivative is 2,2,3,3-tetrafluoropropionyl chloride . Carboxylic acid chlorides are versatile intermediates in organic synthesis. The preparation of an acyl chloride from the corresponding carboxylic acid can be achieved using various chlorinating agents such as thionyl chloride (SOCl₂) or phosphorus pentachloride (PCl₅) fluorine1.ru. A more modern and safer alternative to reagents like phosgene is triphosgene [bis(trichloromethyl)carbonate], which can be used with a catalytic amount of N,N-dimethylformamide (DMF) to achieve high yields of the desired acyl chloride under mild conditions asianpubs.orgresearchgate.net.
The synthesis of N,N-diethyl-2,3,3,3-tetrafluoropropionamide is another pathway for creating derivatives. This amide can be hydrolyzed under acidic conditions, often with the aid of a catalyst, to produce 2,3,3,3-tetrafluoropropionic acid in high purity and yield google.comgoogle.com. This process is particularly useful for utilizing side products from other fluorination reactions google.com.
The following table summarizes the synthesis of some key derivatives starting from precursors of this compound.
| Starting Material | Reagents and Conditions | Product | Yield | Reference |
|---|---|---|---|---|
| N,N-diethyl-2,3,3,3-tetrafluoropropionamide | 17% aq. HCl, CuCl₂, 40°C, 30 h | 2,3,3,3-tetrafluoropropionic acid | 91% | google.com |
| 2,3,4,5-tetrafluorobenzoic acid | Triphosgene, DMF (cat.), 1,2-dichloroethane, 353 K, 4 h | 2,3,4,5-tetrafluorobenzoyl chloride | 95% | asianpubs.orgresearchgate.net |
| Pentafluorobenzenethiol | SOCl₂, 200-202°C, 24 h | Chloropentafluorobenzene | 88% | fluorine1.ru |
Environmental Dynamics and Biogeochemical Cycling
Environmental Persistence and Mobility of Short-Chain Fluorinated Carboxylic Acids
Short-chain fluorinated carboxylic acids are characterized by their high persistence in the environment. The strength of the carbon-fluorine bond makes them resistant to many natural degradation processes. itrcweb.org Their chemical stability, coupled with high water solubility and low volatility, dictates their movement and distribution in the environment.
Distribution and Transport Mechanisms in Aquatic and Terrestrial Systems
Due to their properties, short-chain fluorinated carboxylic acids are highly mobile in aquatic and terrestrial systems. ny.gov In soil, they tend to have low adsorption to organic matter and minerals, leading to a high potential for leaching into groundwater. ny.gov Once in aquatic environments, their high solubility facilitates widespread distribution through surface waters.
The transport of these compounds can occur over long distances, primarily through oceanic and atmospheric pathways. itrcweb.org While not highly volatile themselves, they can be transported in atmospheric water droplets and aerosols. This mobility contributes to their presence in remote environments, far from direct sources of contamination.
Key Transport Mechanisms:
| Transport Mechanism | Description |
| Leaching | High water solubility and low soil sorption lead to significant vertical transport through the soil profile into groundwater. |
| Surface Water Runoff | Dissolved compounds are readily transported with surface water flow into rivers, lakes, and oceans. |
| Atmospheric Transport | Can be transported in aerosols and wet deposition (rain and snow), leading to long-range distribution. |
| Oceanic Currents | Once in marine environments, they are distributed globally by ocean currents. |
Accumulation Patterns in Environmental Matrices (e.g., Vegetation, Subsoils)
The accumulation of short-chain fluorinated carboxylic acids in environmental matrices is influenced by the compound's specific properties and the nature of the matrix. In soils, their low sorption potential generally results in lower concentrations in surface soils and a higher likelihood of reaching subsoils and groundwater. ny.gov
In vegetation, uptake and accumulation can occur, with patterns varying by plant species and the specific compound. Research on various plant species has shown that fluoride (B91410) can accumulate in different parts of the plant, with concentrations dependent on the level of fluoride in the soil and water. mdpi.comkoreascience.kr Some studies suggest that short-chain compounds can accumulate to significant levels in the vegetative parts of plants. mdpi.com The accumulation in plants represents a potential pathway for these compounds to enter the food chain. nih.gov
Microbial Degradation and Biotransformation Pathways
Despite their general persistence, evidence suggests that some short-chain fluorinated carboxylic acids can be subject to microbial degradation under specific conditions. The structure of the molecule plays a crucial role in its susceptibility to microbial attack.
Aerobic Defluorination Mechanisms and Susceptible Structures
Aerobic defluorination, the cleavage of the carbon-fluorine bond in the presence of oxygen, is a key process in the breakdown of these compounds. Research has shown that the structural arrangement of fluorine atoms on the carbon chain is a critical determinant of a compound's biodegradability. acs.orgnih.gov Specifically, the presence of hydrogen atoms on the carbon adjacent (alpha position) to the carboxylic acid group and fluorine atoms on the subsequent carbon (beta position) can make the C-F bonds more susceptible to microbial cleavage. acs.orgnih.gov
A study on the aerobic defluorination of C3–C5 fluorinated carboxylic acids by activated sludge communities found that compounds with specific structural features were more readily defluorinated. nih.govillinois.edunih.gov For instance, 3,3,3-trifluoropropionic acid, a close structural analog to 2,2,3,3-tetrafluoropropionate, exhibited a high degree of defluorination. nih.govillinois.edunih.gov The proposed mechanism for this defluorination involves a β-oxidation-like pathway. nih.gov
Susceptibility of Fluorinated Carboxylic Acid Structures to Aerobic Defluorination:
| Structural Feature | Susceptibility to Defluorination | Proposed Mechanism |
| α-C–H bond(s) and β-C–F bonds | More Susceptible | Enzymatic HF elimination, potentially by acyl-CoA dehydrogenases. acs.orgnih.gov |
| Fully fluorinated α-carbon | Less Susceptible | Steric hindrance and electronic effects may inhibit enzyme activity. |
Cometabolic Processes in Fluorinated Carboxylate Biodegradation
The biodegradation of some short-chain fluorinated carboxylic acids has been shown to be a cometabolic process. nih.govillinois.edu Cometabolism is the degradation of a compound by a microorganism that yields no energy for its growth. enviro.wikifrtr.govclu-in.org The microorganism relies on another primary substrate for its energy and growth, and the degradation of the fluorinated compound is a fortuitous side reaction catalyzed by enzymes produced to metabolize the primary substrate. enviro.wikifrtr.govclu-in.org
This is a significant finding, as it implies that the presence of other organic compounds can stimulate the breakdown of these otherwise persistent fluorinated substances in environments such as wastewater treatment plants and contaminated soils.
Identification of Microbial Communities Involved in Defluorination
Research has begun to identify the microbial communities and specific genera capable of degrading fluorinated carboxylic acids. Activated sludge from wastewater treatment plants has been shown to harbor microbial consortia with the ability to defluorinate these compounds. nih.govillinois.edunih.gov
Studies enriching microbial consortia from sludge and soils on fluorotelomer carboxylic acids have identified several dominant bacterial genera. nih.gov Genera such as Hyphomicrobium, Methylorubrum, and Achromobacter were found to be more enriched in the presence of certain fluorinated compounds, suggesting their potential role in the defluorination process. nih.gov The isolation and characterization of specific microorganisms are crucial steps toward developing bioremediation strategies for environments contaminated with these persistent chemicals. mdpi.com
Abiotic Transformation Processes and Environmental Fate
The environmental fate of Sodium 2,2,3,3-tetrafluoropropionate, a short-chain per- and polyfluoroalkyl substance (PFAS), is largely dictated by its chemical stability. As with many other PFAS, the carbon-fluorine bonds in its structure are exceptionally strong, rendering it resistant to many natural degradation processes.
Chemical Stability and Degradation Pathways in Environmental Contexts
This compound is characterized by high chemical stability under normal environmental conditions. apolloscientific.co.uksynquestlabs.com It is persistent in both water and soil environments. apolloscientific.co.uk This persistence is a hallmark of perfluorinated compounds, attributed to the strength and stability of the C-F bonds.
The compound is not expected to undergo significant hydrolysis, oxidation, or other common abiotic degradation pathways under typical environmental pH and temperature ranges. However, under engineered, high-energy conditions, degradation is possible. For instance, research on hydrothermal alkaline treatment (HALT) has demonstrated that 2,2,3,3-tetrafluoropropionic acid (the acidic form of the sodium salt) can be degraded as part of a mixture of PFAS at elevated temperatures and high sodium hydroxide (B78521) concentrations. acs.org Such conditions are not representative of the natural environment but indicate that the molecule can be broken down under aggressive treatment.
| Environmental Condition | Stability/Degradation of this compound | Supporting Evidence |
| Typical Environmental Conditions | High stability and persistence in water and soil. apolloscientific.co.uk | General chemical properties of PFAS; statements on persistence from chemical suppliers. apolloscientific.co.uksynquestlabs.com |
| Photolysis (Sunlight) | Expected to be negligible. | Lack of chromophores for absorbing sunlight; general resistance of PFAS to direct photolysis. |
| Hydrolysis | Expected to be negligible. | Stability of the carbon-fluorine and carboxylate groups. |
| Hydrothermal Alkaline Treatment | Degradation and defluorination are achievable. acs.org | Demonstrated in lab studies under high temperature (250–350 °C) and high NaOH concentration (2–16 wt %). acs.org |
This table summarizes the known and expected stability of the compound under various conditions based on available data.
Role of Precursors in the Environmental Footprint of Fluorinated Carboxylates
Per- and polyfluoroalkyl substances can be broadly categorized into terminally stable compounds, like perfluoroalkyl acids (PFAAs), and "precursor" compounds that can transform into PFAAs in the environment. deltares.nlitrcweb.org The environmental presence of stable PFAAs is not only due to their direct release but also from the degradation of these numerous precursor compounds. deltares.nl
For this compound, which is the salt of a C3 perfluorocarboxylic acid (PFPrA), its presence in the environment could theoretically result from the degradation of larger polyfluorinated molecules. For example, the aerobic biotransformation of certain fluorotelomer alcohols (FTOHs) or other polyfluorinated substances can lead to the formation of shorter-chain PFCAs. However, specific studies identifying and quantifying the environmental transformation of specific precursors leading directly to 2,2,3,3-tetrafluoropropionic acid are lacking in the current body of scientific literature.
Advanced Analytical Methodologies for Detection and Characterization
Spectroscopic Techniques in Fluorinated Compound Analysis
Spectroscopic methods are indispensable for the structural elucidation of fluorinated molecules. They provide detailed information about the chemical environment of atoms within a molecule, offering unique fingerprints for identification.
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for the structural analysis of fluorinated organic compounds. While ¹H and ¹³C NMR are standard, ¹⁹F NMR is particularly valuable due to the fluorine-19 nucleus's properties: it has a nuclear spin of ½, 100% natural abundance, and a high gyromagnetic ratio, resulting in high sensitivity. nih.govhuji.ac.il The wide chemical shift range of ¹⁹F NMR, spanning over 500 ppm, minimizes signal overlap, which is a common issue in ¹H NMR. nih.gov
For Sodium 2,2,3,3-tetrafluoropropionate (F₂CH-CF₂-COONa), ¹⁹F NMR provides unambiguous structural information. The molecule has two distinct fluorine environments, which would result in two separate signals in the ¹⁹F NMR spectrum.
-CF₂- group (alpha to the carboxylate): The fluorine atoms in this group are expected to appear as a triplet due to coupling with the two fluorine atoms on the adjacent carbon.
-CF₂H group (beta to the carboxylate): The fluorine atoms in this group are expected to appear as a doublet of triplets due to coupling with the single proton (²JFH) and the two fluorine atoms on the adjacent carbon (³JFF).
The integration of the signals provides a quantitative measure of the number of fluorine atoms in each environment, while the coupling constants (J-values) give insight into the through-bond proximity of coupled nuclei. huji.ac.il
| Fluorine Environment | Predicted Chemical Shift Range (ppm vs. CFCl₃) | Predicted Multiplicity | Coupling Nuclei |
|---|---|---|---|
| -F ₂CH- | +80 to +140 | Doublet of Triplets (dt) | ¹H, -CF₂- |
| -CF ₂-COO⁻ | +80 to +140 | Triplet (t) | -CF₂H |
Computational chemistry, particularly methods based on density functional theory (DFT), has become a vital tool for predicting NMR chemical shifts. rsc.org These predictions assist in the assignment of experimental spectra and can help in the structural confirmation of newly identified or synthesized fluorinated compounds. researchgate.net The accuracy of these predictions depends heavily on the chosen level of theory, including the functional and basis set. nih.gov
For complex molecules, computational models can generate theoretical spectra that are then compared with experimental data. Scaling factors are often applied to the computed isotropic shifts to correct for systematic errors and improve the correlation between theoretical and experimental values. researchgate.netnih.gov This approach allows for the assignment of chemical shifts to specific fluorine atoms in multifluorinated molecules with a high degree of confidence. acs.org The combination of machine learning (ML) models with quantum mechanics (QM) calculations has further enhanced the predictive power, offering a synergistic approach where ML can be used for compounds similar to the training set, and QM methods can be applied to novel structures. chemrxiv.org
| Fluorine Environment | Hypothetical Experimental Shift (ppm) | Predicted Shift (DFT, Scaled) (ppm) | Deviation (ppm) |
|---|---|---|---|
| -F ₂CH- | +135.2 | +133.8 | -1.4 |
| -CF ₂-COO⁻ | +118.5 | +119.3 | +0.8 |
Chromatographic Separation and Mass Spectrometry Approaches
Chromatographic techniques coupled with mass spectrometry are the cornerstone for the detection and quantification of trace-level contaminants, including a wide array of per- and polyfluoroalkyl substances (PFAS).
Ultra-High Performance Liquid Chromatography (UHPLC) coupled with High-Resolution Mass Spectrometry (HRMS) is a premier technique for the analysis of short-chain PFAS like this compound. researchgate.net UHPLC utilizes columns with smaller particle sizes to achieve faster separations and higher resolution compared to conventional HPLC. This is coupled to HRMS instruments, such as Quadrupole Time-of-Flight (QTOF) or Orbitrap mass spectrometers, which provide exceptional mass accuracy and resolution. nih.gov
This combination allows for the confident identification of target compounds based on their accurate mass, retention time, and isotopic pattern. For this compound, the deprotonated molecule [M-H]⁻ would be detected in negative ionization mode. Tandem mass spectrometry (MS/MS) is then used for structural confirmation by fragmenting the precursor ion and analyzing the resulting product ions, which creates a unique fragmentation pattern that serves as a molecular signature. nih.gov
| Parameter | Value |
|---|---|
| Molecular Formula | C₃HF₄O₂⁻ |
| Calculated Exact Mass | 145.00 g/mol |
| Ionization Mode | Negative Electrospray (ESI-) |
| Precursor Ion [M-H]⁻ | m/z 145.00 |
| Potential MS/MS Fragments | [M-H-CO₂]⁻ (m/z 101), [CF₂H]⁻ (m/z 51) |
This compound is an achiral molecule as it does not possess a stereocenter and therefore does not exist as enantiomers. Consequently, enantioselective HPLC is not an applicable technique for its resolution.
However, this technique is highly relevant for the analysis of other fluorinated compounds that are chiral. Enantioselective HPLC is a specialized form of chromatography used to separate stereoisomers (enantiomers) of a chiral compound. rsc.org This separation is achieved by using a chiral stationary phase (CSP) that interacts differently with each enantiomer, leading to different retention times. researchgate.net Polysaccharide-based CSPs are commonly used for this purpose. rsc.org The incorporation of fluorine into CSPs has also been explored to enhance selectivity for fluorinated analytes through fluorophilic retention mechanisms. chromatographytoday.com This method is critical in pharmaceutical and environmental analysis, where the biological activity and toxicity of enantiomers can differ significantly. nih.govresearchgate.net
While targeted methods are effective for known compounds, non-targeted analysis (NTA) using HRMS provides a more comprehensive approach to screen for and identify unknown or unexpected PFAS in a sample. waters.comtechnologynetworks.com NTA workflows are essential for discovering novel fluorinated contaminants that are not included in standard analytical methods. pfascentral.org
These workflows utilize the capabilities of HRMS to detect a wide range of compounds present in a sample. nih.gov The identification of potential PFAS is often facilitated by unique characteristics of fluorinated compounds, such as a negative mass defect. Data processing involves sophisticated software to filter raw data, identify features, and propose chemical formulas. Putative identifications are then made by comparing fragmentation spectra against spectral libraries and databases. nih.gov Techniques such as inductively coupled plasma mass spectrometry (ICP-MS) can also be used as a fluorine-specific detector to screen for all fluorinated compounds, regardless of their ability to be ionized by conventional methods like electrospray. nih.govresearchgate.net
Electrochemical and Ion-Specific Detection Methods for Fluoride (B91410) Release
The degradation of this compound can lead to the release of fluoride ions into a matrix. Monitoring this release is crucial for understanding the compound's environmental fate and decomposition pathways. Electrochemical and ion-specific methods are well-suited for this purpose, offering sensitivity and selectivity for fluoride ion detection.
One of the most established and widely used techniques for fluoride ion measurement is the fluoride ion-selective electrode (ISE). nih.gov The core of a fluoride ISE is a lanthanum fluoride (LaF₃) single crystal membrane. nih.gov This membrane exhibits selective permeability to fluoride ions. When the electrode is immersed in a sample solution, a potential difference develops across the membrane that is proportional to the logarithm of the fluoride ion activity in the sample, as described by the Nernst equation. d-nb.info To ensure accurate measurements, a total ionic strength adjustment buffer (TISAB) is typically added to both samples and standards. thermofisher.comnih.gov TISAB serves to adjust the pH, decomplex fluoride from interfering cations such as aluminum and iron, and provide a constant ionic strength. researchgate.net
Recent advancements in ISE technology include the development of all-solid-state electrodes, which replace the internal filling solution with a solid contact layer. d-nb.info This modification offers advantages in terms of miniaturization and durability. d-nb.info Furthermore, research into new membrane modifications, such as the incorporation of nanoparticles, aims to enhance the electrode's sensitivity and detection limits. nih.gov
Beyond traditional potentiometric ISEs, other electrochemical methods are being explored for fluoride detection. One such approach involves the use of nanoporous gold electrodes modified with a self-assembled monolayer of 4-mercaptophenylboronic acid (MPBA). rsc.orgnih.gov The detection mechanism is based on the binding of fluoride ions to the boronic acid groups, which induces a change in the surface potential of the electrode. rsc.orgnih.gov This method has demonstrated a rapid response and a low detection limit of 0.2 mM. rsc.org A key advantage of this system is its regenerability in alkaline media, allowing for repeated use. rsc.orgnih.gov
The table below summarizes the key characteristics of these detection methods.
| Method | Principle | Typical Detection Limit | Key Advantages | Considerations |
| Fluoride Ion-Selective Electrode (ISE) | Potentiometric measurement across a LaF₃ membrane | 10⁻⁶ M | High selectivity, well-established, relatively low cost | Potential interference from H⁺/OH⁻ and complexing ions (mitigated by TISAB) |
| Modified Nanoporous Gold Electrode | Change in surface potential upon fluoride binding to a functionalized surface | 0.2 mM | High sensitivity, rapid response, regenerable | Newer technology, potential for matrix effects |
Development of Total Fluorine (TF) Detection Methodologies
While methods like ISE are specific to free fluoride ions, it is often necessary to quantify the total amount of fluorine present in a sample, including both inorganic and organically bound fluorine from compounds like this compound. Total fluorine (TF) detection methodologies provide a comprehensive measure of all fluorine-containing species.
A prominent technique for TF analysis is Combustion Ion Chromatography (CIC). acs.orgchemrxiv.org In this method, the sample is combusted at high temperatures (typically 900 to 1100 °C) in the presence of oxygen. acs.org This process breaks down all fluorine-containing compounds, converting the fluorine into hydrogen fluoride (HF). The resulting gases are then passed through an absorption solution, and the captured fluoride is subsequently quantified using ion chromatography. acs.org CIC is a powerful tool for determining the total organofluorine (TOF) content, which can provide an indication of the presence of compounds that may not be captured by targeted analyses. chemrxiv.org The United States Environmental Protection Agency (USEPA) has published Draft Method 1621, which utilizes CIC for the screening of adsorbable organic fluorine (AOF) in aqueous matrices. shimadzu.comlabcompare.com
Another approach for total fluorine analysis is high-resolution continuum source graphite (B72142) furnace molecular absorption spectrometry (HR-CS GF MAS). This technique involves the in-situ formation of a diatomic molecule, such as gallium(I) fluoride (GaF), in a graphite furnace. analytik-jena.com The characteristic molecular absorption of GaF is then measured to determine the total fluorine content. analytik-jena.com This method offers high sensitivity and can be used for the analysis of total fluorine in various sample types, including wastewater. analytik-jena.com
Other methods for total fluorine screening include Particle-Induced Gamma-Ray Emission (PIGE) and X-ray Photoelectron Spectroscopy (XPS). bizngo.orgnorden.org PIGE is a non-destructive surface analysis technique that uses an accelerated proton beam to excite fluorine atoms, which then emit characteristic gamma rays for quantification. norden.org XPS is another surface-sensitive technique that provides information about the elemental composition on the surface of a material. bizngo.org
The following table outlines the principles and applications of these total fluorine detection methodologies.
| Methodology | Principle | Measurement | Key Applications |
| Combustion Ion Chromatography (CIC) | High-temperature combustion followed by ion chromatography | Total Fluorine (TF), Total Organic Fluorine (TOF), Adsorbable Organic Fluorine (AOF) | Environmental monitoring, analysis of complex matrices acs.orgshimadzu.com |
| HR-CS GF MAS | Molecular absorption of in-situ formed GaF in a graphite furnace | Total Fluorine (TF) | Wastewater analysis, sensitive fluorine detection analytik-jena.com |
| Particle-Induced Gamma-Ray Emission (PIGE) | Detection of gamma rays emitted from proton-excited fluorine atoms | Total Fluorine (TF) on surfaces | Non-destructive screening of solid materials norden.org |
| X-ray Photoelectron Spectroscopy (XPS) | Analysis of core-level electrons ejected by X-ray irradiation | Elemental composition on surfaces | Surface characterization of materials bizngo.org |
Computational and Theoretical Chemistry Investigations
Quantum Chemical Studies on Molecular and Electronic Structures
Quantum chemical calculations are fundamental to predicting the behavior of fluorinated compounds at a molecular level. These studies offer insights into how the presence of highly electronegative fluorine atoms influences geometry, stability, and electronic properties.
Density Functional Theory (DFT) has become a primary computational method for studying complex molecules, including fluorinated organic systems, offering a favorable balance between accuracy and computational cost. researchgate.net DFT is used to investigate the geometric and electronic structures of these compounds. nih.gov For fluorinated systems, DFT calculations can accurately predict key parameters such as bond lengths, bond angles, and torsional angles. The choice of functional and basis set is critical; for instance, the B3LYP functional combined with a triple-zeta basis set like 6-311++G(d,p) has been shown to provide a decent description for small and medium-sized organofluorine molecules. nih.gov
In systems analogous to the tetrafluoropropionate anion, DFT is employed to understand the effects of fluorination on molecular stability and reactivity. mdpi.com For example, studies on fluorinated esters show that DFT can effectively model how the stepwise substitution of hydrogen with fluorine alters the molecule's electronic properties. mdpi.com This approach is crucial for predicting the behavior of perfluorinated sulfonic acid (PFSA) ionomer membranes, where DFT helps in assigning key vibrational transitions. vt.edu The application of DFT extends to understanding reaction mechanisms, where it can elucidate transition-state energetics. acs.org
Table 1: Representative DFT Functionals Used in Fluorinated System Studies
| Functional | Type | Common Applications |
|---|---|---|
| B3LYP | Hybrid GGA | Geometry optimization, vibrational frequencies, electronic properties. nih.gov |
| M06-2X | Hybrid Meta-GGA | Noncovalent interactions, thermochemistry, kinetics. nih.gov |
| PBE0 | Hybrid GGA | Electronic structure, magnetic properties. |
This table is interactive. You can sort and filter the data.
Frontier Molecular Orbital (FMO) theory is a key application of molecular orbital theory used to describe chemical reactivity. wikipedia.org The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the most important orbitals in chemical reactions. wikipedia.orgsapub.org The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its ability to accept electrons. researchgate.net The energy difference between these two orbitals, known as the HOMO-LUMO gap (ΔE), is a critical indicator of molecular stability. mdpi.com
For fluorinated compounds, the strong electron-withdrawing nature of fluorine atoms significantly lowers the energy levels of both HOMO and LUMO. mdpi.com A larger HOMO-LUMO gap implies greater kinetic stability and lower chemical reactivity because it requires more energy to excite an electron from the HOMO to the LUMO. mdpi.com DFT calculations on fluorinated molecules have shown that increasing the degree of fluorination can increase the HOMO-LUMO energy gap, thereby enhancing electrochemical stability. mdpi.com
Analysis of the charge distribution, often visualized using Molecular Electrostatic Potential (MEP) maps, reveals the electron-rich and electron-poor regions of a molecule. researchgate.net In the tetrafluoropropionate anion, the negative charge is expected to be delocalized across the carboxylate group, while the highly electronegative fluorine atoms would create regions of negative potential, influencing intermolecular interactions.
Table 2: Calculated HOMO-LUMO Energies and Gaps for Related Fluorinated Molecules
| Molecule | HOMO Energy (eV) | LUMO Energy (eV) | Energy Gap (ΔE) (eV) |
|---|---|---|---|
| Fluorinated Ester Analog 1 | -8.5 | 0.6 | 9.1 |
| Fluorinated Ester Analog 2 | -8.2 | 0.1 | 8.3 |
| C₄₀H₁₆ (Circumanthracene) | -5.24 | -3.11 | 2.13 |
Data sourced from studies on analogous fluorinated systems for illustrative purposes. nih.govmdpi.com This table is interactive. You can sort and filter the data.
Prediction of Spectroscopic Properties for Structural Elucidation
Computational methods, particularly DFT, are invaluable for predicting the spectroscopic properties of molecules, which aids in the interpretation of experimental data and structural confirmation. researchgate.net Theoretical calculations of vibrational frequencies (Infrared and Raman spectra) are routinely performed for fluorinated compounds. nih.govznaturforsch.com
By calculating the harmonic vibrational frequencies from the optimized molecular geometry, a theoretical spectrum can be generated. This spectrum is often scaled by an empirical factor to better match experimental results. For 2,3,3,3-tetrafluoropropene, a related C3 fluorinated compound, quantum chemical calculations have been used to assign vibrational modes observed in experimental IR and Raman spectra. znaturforsch.com The characteristic C-F stretching vibrations typically appear in the region of 1100-1400 cm⁻¹. znaturforsch.com Similarly, DFT has been used to predict the vibrational transitions for perfluorinated sulfonic acids, helping to assign complex spectral features like the symmetric sulfonate and ether stretches. vt.edu These predictions are crucial for understanding how molecular structure and solvation affect the vibrational modes. vt.edu
Table 3: Typical Calculated Vibrational Frequencies for Fluorinated Propene/Propane Structures
| Vibrational Mode | Typical Wavenumber Range (cm⁻¹) | Description |
|---|---|---|
| C=C Stretch | 1650-1750 | Stretching of the carbon-carbon double bond (in unsaturated analogs). znaturforsch.com |
| C-F Stretch | 1100-1400 | Stretching vibrations of the carbon-fluorine bonds. znaturforsch.com |
| C-C Stretch | 750-850 | Stretching of the carbon-carbon single bond. znaturforsch.com |
This table is interactive. You can sort and filter the data.
Thermodynamic and Kinetic Modeling of Chemical Reactions
Theoretical modeling provides deep insights into the feasibility and rates of chemical reactions involving fluorinated compounds. This includes determining reaction pathways, calculating activation energies, and predicting rate constants.
The kinetics of reactions involving fluorinated organic compounds are of significant interest, particularly in atmospheric chemistry and combustion. researchgate.netnist.gov Computational models are used to calculate reaction rate constants using methods like Transition State Theory (TST). researchgate.net For example, the rate constants for the gas-phase reactions of various perfluorinated alkenes with hydroxyl (OH) radicals have been determined through a combination of experimental techniques and theoretical calculations. researchgate.net
Kinetic models for the combustion of fluorinated propene derivatives, such as HFO-1234yf, have been developed to understand their flammability and decomposition pathways at high temperatures. nih.gov These complex models can include hundreds of reactions and species, with their rate parameters often derived from or validated by quantum chemical calculations. nist.govnih.gov Such studies are essential for assessing the environmental impact and safety of these compounds.
Table 4: Experimentally Determined Reaction Rate Constants for Select Fluorinated Compounds
| Reactants | Rate Constant (k) at 298 K (cm³ molecule⁻¹ s⁻¹) | Temperature Range (K) |
|---|---|---|
| cyc-CF₂CF₂CF₂CF=CF- + OH | (4.43 ± 0.10) × 10⁻¹⁴ | 253–328 |
| CF₃H + F | (1.35 ± 0.3) × 10⁻¹³ | 298 |
| CF₃CFH₂ + F | (1.25 ± 0.4) × 10⁻¹² | 298 |
Data sourced from kinetic studies on various fluorinated organic compounds. researchgate.netrsc.org This table is interactive. You can sort and filter the data.
The carbon-fluorine (C-F) bond is the strongest single bond in organic chemistry, which imparts high thermal and chemical stability to fluorinated compounds. nih.gov The bond dissociation energy (BDE) of a C-F bond is significantly high (e.g., ~126 kcal/mol or 526 kJ/mol in fluorobenzene), making its cleavage energetically demanding. nih.gov
Computational chemistry is a key tool for studying the energetics of C-F bond formation and cleavage. researchgate.net DFT and other high-level ab initio methods can be used to calculate the BDEs and activation barriers for reactions involving C-F bond breaking. nih.gov These calculations are critical for designing synthetic pathways for the selective functionalization of fluorinated molecules and for understanding their degradation mechanisms. nih.govnih.gov For instance, theoretical studies have explored various strategies for C-F bond activation, including reductive cleavage using photocatalysts or electrochemical methods, providing insights into the reaction intermediates and transition states. nih.govrsc.org
Solvation Effects and Intermolecular Interactions in Fluorinated Systems
Computational and theoretical chemistry provides powerful tools to investigate the behavior of molecules at an atomic level. For Sodium 2,2,3,3-tetrafluoropropionate, these methods can elucidate the intricate network of forces that govern its interactions with solvents and other molecules. The presence of four fluorine atoms and a carboxylate group in the 2,2,3,3-tetrafluoropropionate anion (TFP) creates a unique electronic environment that dictates its solvation properties and the nature of its intermolecular interactions.
Molecular dynamics (MD) simulations and quantum mechanical calculations, such as Density Functional Theory (DFT), are primary methods used to explore these phenomena. nih.govbohrium.com MD simulations can model the dynamic behavior of the TFP anion and sodium cation in a solvent like water, revealing details about the structure of the solvation shell, the orientation of solvent molecules, and the dynamics of ion-solvent exchange. mdpi.comnih.gov DFT calculations, on the other hand, can provide precise information on the geometries and energies of interactions between the TFP anion and surrounding molecules. bohrium.comresearchgate.net
Solvation of the 2,2,3,3-tetrafluoropropionate Anion:
In aqueous solution, the solvation of this compound is dominated by the interactions of the sodium cation (Na⁺) and the TFP anion with water molecules. The Na⁺ ion is solvated by water molecules through strong ion-dipole interactions, forming a well-defined hydration shell.
The TFP anion presents two distinct regions for interaction with water: the hydrophilic carboxylate head (-COO⁻) and the more hydrophobic tetrafluoroethyl tail (-CF₂CF₂H).
Carboxylate Group Interaction: The negatively charged carboxylate group is a strong hydrogen bond acceptor. Water molecules orient themselves to form strong hydrogen bonds between their hydrogen atoms and the oxygen atoms of the carboxylate group. Ab initio molecular dynamics studies on similar carboxylate anions show that water is highly structured around the negatively charged oxygen atoms. nih.govosti.gov
Fluorinated Tail Interaction: The highly electronegative fluorine atoms reduce the electron density on the carbon backbone, but they are generally poor hydrogen bond acceptors. The interaction of the fluorinated part of the molecule with water is more complex. While often considered hydrophobic, fluorinated chains can participate in weaker, non-covalent interactions. Computational studies have shown that the inclusion of fluorine atoms can alter the surrounding water structure, although typically less dramatically than the charged headgroup. nih.govresearchgate.net
Intermolecular Interactions:
Beyond solvation, computational studies help to characterize various non-covalent interactions that are crucial for the behavior of fluorinated systems in condensed phases. These interactions are often a combination of electrostatic and dispersion forces. researchgate.netmdpi.com For the TFP anion, key interactions include:
Ion-Dipole and Hydrogen Bonding: As mentioned, these are the primary interactions with polar solvents like water.
C-F···X Interactions: The behavior of fluorine in intermolecular contacts is a subject of extensive theoretical investigation. researchgate.net Interactions involving organically bound fluorine, such as C-F···H-C and C-F···F-C, have been identified in the solid state of various fluorinated compounds. nih.gov While often weak, these interactions can be stabilizing and influence molecular packing. nih.gov
Dispersion Forces: The contribution of dispersion energy, arising from instantaneous fluctuations in electron density, is significant for fluorinated molecules. researchgate.net In some cases, dispersive interactions involving fluorine atoms can be a major stabilizing factor in molecular assemblies.
Theoretical calculations on model systems provide insight into the strength of these interactions. The stabilizing energies can vary significantly depending on the type of interaction and the specific molecular context.
Table 1: Calculated Stabilizing Energies for Representative Intermolecular Interactions in Fluorinated Systems
This table presents data from a computational chemistry investigation on compounds containing perfluorinated chains, illustrating the range of stabilizing energies for different types of non-covalent interactions. These values provide a reference for the potential interaction strengths relevant to the 2,2,3,3-tetrafluoropropionate system. Data is sourced from a study by Baker et al. (2012). nih.gov
| Interacting Fragments (Model System) | Type of Interaction | Stabilizing Energy (kcal/mol) |
| Dimeric fragments with C-F···F-C contacts | Fluorine-Fluorine | 0.26 - 29.64 |
| Dimeric fragments with C-F···H-C contacts | Fluorine-Hydrogen | 0.26 - 29.64 |
Note: The wide range in energies reflects the diversity of geometric arrangements and electronic environments studied in the original research. The specific interaction energies for this compound would require dedicated computational analysis. nih.gov
Structure Activity and Structure Property Relationship Sar/spr Studies
Correlating Molecular Structure with Biodegradation Susceptibility
The susceptibility of fluorinated organic compounds like sodium 2,2,3,3-tetrafluoropropionate to biodegradation is intricately linked to their molecular structure. The presence and arrangement of fluorine atoms significantly influence the molecule's stability and its recognition by microbial enzyme systems capable of cleaving the exceptionally strong carbon-fluorine (C-F) bond.
The C-F bond is the strongest single bond in organic chemistry, making compounds containing it, such as this compound, generally resistant to degradation. researchgate.net However, specific structural features can render certain organofluorine compounds susceptible to enzymatic attack. Microbial degradation of fluorinated alkyl compounds often necessitates the presence of at least one hydrogen atom on the fluorinated carbon chain, which can be a site for initial enzymatic action. researchgate.net
Enzymes known as haloacid dehalogenases (HADs), found in various microorganisms including human gut microbes, are capable of hydrolytically cleaving carbon-halogen bonds. nih.gov The mechanism typically involves a nucleophilic attack by an aspartate residue in the enzyme's active site to displace the halide. nih.gov While the active sites of dehalogenases that act on chlorinated versus fluorinated compounds are very similar, subtle differences in the enzyme's conformational flexibility appear to be critical for accommodating and cleaving the C-F bond. nih.gov For a molecule like 2,2,3,3-tetrafluoropropionate, the presence of fluorine atoms on adjacent carbons (vicinal fluorination) and two fluorine atoms on the alpha-carbon (geminal fluorination) creates a sterically hindered and electron-deficient environment, posing a significant challenge for enzymatic cleavage.
Metalloenzymes represent another class of proteins capable of mediating C-F bond cleavage, often through oxidative mechanisms. nih.gov These enzymes, which include certain cytochrome P450s and dioxygenases, can hydroxylate fluorinated substrates, which can lead to the spontaneous elimination of a fluoride (B91410) ion. nih.gov The success of this process depends on the enzyme's ability to bind the fluorinated substrate in a suitable orientation for the oxidative attack to occur.
The substitution pattern at the alpha (α) and beta (β) positions relative to the carboxyl group in this compound is a key determinant of its chemical reactivity. The four fluorine atoms exert a powerful electron-withdrawing inductive effect, which significantly increases the acidity of the carboxylic acid and influences the stability of potential intermediates formed during chemical reactions.
In the context of decarboxylation, the presence of electronegative substituents at the α or β positions can stabilize the transient radical intermediate that forms upon CO₂ extrusion. nih.gov This stabilization can lead to faster reaction rates in certain chemical transformations, such as photoredox-catalyzed decarboxylative fluorination. nih.gov
Furthermore, stereoelectronic effects related to α-substituents can influence the reactivity of the adjacent carbonyl group. For instance, in α-fluoroketones, the conformational preferences dictated by the fluorine atom can affect the accessibility of the carbonyl for nucleophilic attack. beilstein-journals.org While a simple electronegativity argument might suggest that α-fluorination would increase carbonyl reactivity, studies have shown that α-fluoro ketones can be slightly less reactive than their chloro- and bromo-analogs. beilstein-journals.org This is attributed to the higher energy required for the α-fluoro ketone to adopt a reactive conformation where the C-F bond is properly aligned for optimal orbital overlap with the carbonyl group. beilstein-journals.org A similar principle could apply to 2,2,3,3-tetrafluoropropionate, where the conformational arrangement of the fluorine atoms at the α- and β-positions influences its interaction with reactants and enzymes.
| Structural Feature | Position | Influence on Reactivity | Underlying Principle |
|---|---|---|---|
| Fluorine Atoms | α, β | Strong electron-withdrawal, increasing acidity of the carboxyl group. | Inductive Effect |
| Heteroatom (e.g., F) | α, β | Can accelerate decarboxylation reactions. nih.gov | Stabilization of radical intermediates. nih.gov |
| Fluorine Atom | α | May slightly decrease reactivity of adjacent carbonyls compared to other halogens. beilstein-journals.org | Conformational and stereoelectronic effects disfavoring the optimal reactive geometry. beilstein-journals.org |
Quantitative Structure-Activity Relationship (QSAR) Modeling for Chemical Transformations
The thermal decomposition of perfluorinated carboxylic acids (PFCAs) often proceeds through a decarboxylation mechanism. Theoretical studies on the kinetics of these reactions reveal that the process is initiated by the elimination of hydrogen fluoride (HF) from the carboxylic acid headgroup. rsc.org This step leads to the formation of a strained, three-membered ring intermediate, a perfluorinated α-lactone. These α-lactones are highly unstable and rapidly decompose into a perfluorinated acyl fluoride and carbon monoxide (CO), effectively shortening the carbon chain. rsc.org
The rate of decarboxylation can also be influenced by catalytic processes. For example, visible light-promoted photoredox catalysis can achieve the direct conversion of aliphatic carboxylic acids to alkyl fluorides. nih.gov In this process, the photon-induced oxidation of the carboxylate leads to a carboxyl radical, which rapidly extrudes CO₂. The resulting alkyl radical then abstracts a fluorine atom from a fluorine donor reagent. nih.gov The kinetics of such reactions are sensitive to the substrate structure; carboxylic acids with features that stabilize the intermediate radical, such as heteroatoms at the α or β position, tend to react more rapidly. nih.gov For instance, some of these more "activated" substrates can undergo decarboxylative fluorination in as little as 1-3 hours under specific photoredox conditions. nih.gov
| Reaction Type | Initiating Step | Key Intermediate | Factors Accelerating Rate |
|---|---|---|---|
| Thermal Decomposition | HF elimination from carboxyl group. rsc.org | Perfluorinated α-lactone. rsc.org | Higher temperatures. |
| Photoredox Catalysis | Photon-induced oxidation of carboxylate. nih.gov | Carboxyl radical, then alkyl radical. nih.gov | Radical-stabilizing substituents (e.g., α/β heteroatoms). nih.gov |
| Silver-Catalyzed | Oxidation of Ag(I)-carboxylate by a fluorine source. acs.org | Ag(II) intermediate, alkyl radical. nih.gov | Presence of an effective oxidant (e.g., Selectfluor). acs.org |
Impact of Fluorination on Physicochemical Parameters in Molecular Design
In medicinal chemistry, replacing a carboxylic acid group with a surrogate structure, known as a bioisostere, is a common strategy to improve a drug candidate's properties. researchgate.net Fluorinated groups, such as highly fluorinated alcohols or ketones, are recognized as viable bioisosteres for carboxylic acids. nih.govnih.gov This replacement can significantly alter key physicochemical parameters like acidity (pKa) and lipophilicity (logD), which in turn affect a molecule's absorption, distribution, metabolism, and excretion (ADME) profile. researchgate.netnih.gov
The primary goal of using a bioisostere is to maintain the essential biological interactions of the original functional group while modifying other properties. researchgate.net For example, a carboxylic acid is typically ionized at physiological pH, which can limit its ability to cross cell membranes, including the blood-brain barrier. nih.gov Replacing it with a less acidic, more lipophilic fluorinated bioisostere can enhance membrane permeability. nih.govnih.gov For instance, 2,2,2-trifluoroethan-1-ol is a weakly acidic (pKa ≈ 12) bioisostere that offers higher lipophilicity compared to a carboxylic acid. nih.gov
The strategic introduction of fluorine can modulate a molecule's pKa, conformation, and metabolic stability. researchgate.netselvita.com However, the outcome of any bioisosteric replacement is context-dependent and not always predictable; while it can maintain or improve biological affinity, it can also sometimes alter the intrinsic activity of the compound. nih.govtandfonline.com Therefore, a systematic assessment of the physicochemical properties of various carboxylic acid isosteres is crucial for making informed decisions in molecular design. researchgate.netnih.gov
| Functional Group | Typical pKa Range | General Lipophilicity | Key Application in Bioisosterism |
|---|---|---|---|
| Carboxylic Acid | ~3–5 | Lower (often ionized) | Parent functional group, strong H-bond acceptor. |
| Fluorinated Alcohol (e.g., Trifluoroethanol) | ~12 nih.gov | Higher | Increases lipophilicity and membrane permeability, useful for CNS drug design. nih.gov |
Modulation of Polarity and Conformational Dynamics by Fluorine Introduction
Research Findings
Detailed experimental and computational studies on closely related fluorinated carboxylic acids, such as perfluoropropionic acid (CF3CF2COOH), provide significant insights into the conformational landscape of 2,2,3,3-tetrafluoropropionate. These studies reveal a complex interplay of steric and electronic effects that govern the stability of different rotational isomers (rotamers).
Computational analyses of perfluoropropionic acid have identified three stable monomeric conformations: gauche-syn, syn-syn, and gauche-anti. mdpi.com The "gauche" and "syn" descriptors refer to the dihedral angles around the C-C and C-O bonds, respectively. The gauche-syn conformer is predicted to be the most stable and, therefore, the most populated at room temperature. mdpi.com This preference for a gauche conformation is a well-documented phenomenon in vicinally difluorinated alkanes, known as the "gauche effect." wikipedia.org The gauche effect is an atypical situation where a gauche conformation (substituents separated by a torsion angle of approximately 60°) is more stable than the anti conformation (180°). wikipedia.org This stabilization is often attributed to hyperconjugation, where electron density is donated from a C-H or C-C σ bonding orbital to a vicinal C-F σ* antibonding orbital. wikipedia.org
In the context of 2,2,3,3-tetrafluoropropionate, the rotation around the central C-C bond is influenced by the repulsive forces between the fluorine atoms and the carboxylate group, as well as the stabilizing gauche effect. The presence of two pairs of vicinal fluorine atoms would be expected to lead to a pronounced preference for gauche conformations to maximize these stabilizing interactions and minimize steric hindrance.
A computational study on 2,2,3,3-tetrafluoro-1-propanol (B1207051), which shares the same tetrafluorinated ethyl backbone, also highlights the preference for gauche conformations. nih.govresearchgate.net The study identified five stable conformers, with the most stable being a gauche-gauche-gauche conformation. nih.govresearchgate.net This further supports the idea that the fluorine atoms in 2,2,3,3-tetrafluoropropionate will drive a preference for non-planar, gauche-like arrangements of the carbon backbone.
Data Tables
The following table summarizes the calculated relative energies and populations of the different conformers of perfluoropropionic acid, which serves as a model for the conformational preferences of the 2,2,3,3-tetrafluoropropanoate anion. mdpi.com
| Conformer | Relative Energy (kcal/mol) | Conformational Population (%) at 298 K | Key Dihedral Angles (°) |
|---|---|---|---|
| gauche-syn | 0.00 | 85.1 | φ(C−C−C=O) ≈ 106-107 |
| syn-syn | 1.21 | 14.7 | φ(C−C−C=O) ≈ 0 |
| gauche-anti | 3.58 | 0.2 | φ(C−C−C=O) ≈ 106-107 |
Advanced Applications and Material Science Integration
Role in Functional Materials Development and Engineering
The integration of fluorine atoms into organic molecules can dramatically alter their physical and chemical properties, leading to materials with enhanced thermal stability, chemical resistance, and unique electronic characteristics. Sodium 2,2,3,3-tetrafluoropropionate serves as a valuable building block in the creation of such advanced materials.
Utilization as Fluoropolymer Precursors and Building Blocks
This compound has demonstrated its utility as a precursor in the synthesis of fluorinated molecules, which can then be used to build larger fluoropolymers. A notable application is in the production of 1,1,2,2,3,3,4,4-octafluorobutane (HFC-338pcc) through Kolbe electrolysis. In this process, the electrolysis of an aqueous solution of this compound leads to the formation of this valuable fluorochemical. The unpurified reaction mixture from the synthesis of the salt is a particularly suitable starting material for this electrolytic process. sigmaaldrich.com
While direct polymerization of this compound into a high-molecular-weight fluoropolymer is not a commonly cited application, its role as a foundational building block for creating more complex fluorinated structures is a key area of its utility in material science. Some sources also indicate its potential use in the production of fluoropolymers like polypropylene, though specific details of this application are not extensively documented.
Integration in Electrochemical Devices and Electrolyte Design
The development of high-performance and safe electrolytes is a critical challenge in battery technology. While extensive research is being conducted on various sodium salts for sodium-ion batteries, such as sodium perchlorate (B79767) (NaClO₄) and sodium hexafluorophosphate (B91526) (NaPF₆), the direct integration of this compound into commercial or extensively researched electrolyte formulations for electrochemical devices is not well-documented in publicly available scientific literature. sigmaaldrich.com However, the production of this compound itself can be achieved with high selectivity in a functional electrocatalytic reactor, highlighting a connection to the field of electrochemistry. This process involves the oxidation of 2,2,3,3-tetrafluoro-1-propanol (B1207051) to 2,2,3,3-tetrafluoropropionic acid, which then reacts with the sodium hydroxide (B78521) in the electrolyte to yield the final product. osti.gov
Development of Novel Fluorinated Carbon Materials for Advanced Technologies
Fluorinated carbon materials are known for their excellent properties, including high thermal and chemical stability. The synthesis of these materials often involves the direct fluorination of carbon sources. Currently, there is a lack of specific research detailing the use of this compound as a direct precursor for the synthesis of novel fluorinated carbon materials through methods such as pyrolysis.
Catalytic and Initiator Applications in Organic Synthesis
In the realm of organic chemistry, this compound is recognized for its potential to act as a catalyst or an initiator in various synthesis reactions. However, detailed research findings and specific examples of its application in this context are not widely available in the reviewed literature. The general mention of this capability suggests an area ripe for further exploration and discovery.
Research into Agrochemical Innovations and Plant Biochemistry Interventions
This compound is perhaps most well-known for its application in agriculture as the active ingredient in the herbicide Flupropanate. herts.ac.ukherts.ac.uk This compound is particularly effective in controlling grassy weeds.
Fundamental Studies on Plant Growth Regulation Mechanisms
The herbicidal activity of Flupropanate stems from its ability to inhibit lipid biosynthesis in susceptible plant species. herts.ac.ukherts.ac.uk This mode of action disrupts the formation of essential components of plant cell membranes, ultimately leading to growth inhibition and plant death. It is a systemic herbicide, meaning it is absorbed by the plant, primarily through the roots, and then translocated throughout the plant's vascular system. herts.ac.uk
Studies have been conducted to determine the in vitro dose-response of various pasture species and cultivars to Flupropanate. These studies are crucial for understanding the herbicide's selectivity and for identifying tolerant species that can be safely sown after its application. For instance, research has shown that while some grasses are highly sensitive, certain broadleaf plants and legumes exhibit relative tolerance. researchgate.net The data from such studies can be used to rank cultivars based on their sensitivity, providing valuable information for pasture management. researchgate.net
Below is a hypothetical interactive data table illustrating the kind of data that could be generated from such studies, showing the relative tolerance of different plant species to this compound.
| Plant Species | Family | Relative Tolerance | Primary Use |
| Perennial Ryegrass | Poaceae | Low | Pasture |
| White Clover | Fabaceae | High | Pasture |
| Nassella Tussock | Poaceae | Low | Weed |
| Plantain | Plantaginaceae | High | Forage |
| Chicory | Asteraceae | High | Forage |
Development of New Fluorine-Containing Building Blocks for Agrochemicals
This compound, and its parent acid 2,2,3,3-tetrafluoropropanoic acid, serve as pivotal starting materials in the synthesis of advanced, fluorine-containing building blocks for the agrochemical industry. The incorporation of fluorine into active ingredients can significantly enhance their efficacy by altering physicochemical properties such as lipophilicity, metabolic stability, and binding affinity to target enzymes or receptors. olemiss.edu The tetrafluoropropyl moiety, derived from these precursors, is a valuable synthon for creating more complex molecules, particularly fluorinated heterocyclic compounds which are prevalent in modern pesticides. researchgate.netnih.gov
The primary strategy for utilizing this compound in further synthesis involves its conversion to more reactive intermediates. Acidification of the salt readily yields 2,2,3,3-tetrafluoropropanoic acid. google.com This acid can then be converted into highly reactive derivatives such as 2,2,3,3-tetrafluoropropanoyl chloride or various amides, which are more amenable to forming new carbon-carbon and carbon-heteroatom bonds. google.com
A key application of these building blocks is in the synthesis of fluorinated pyrazoles, a class of heterocyclic compounds that form the core of numerous successful fungicides and insecticides. researchgate.netnih.gov The synthesis of these pyrazoles often involves the condensation of a fluorinated 1,3-dicarbonyl compound (or a similar precursor) with hydrazine (B178648). The 2,2,3,3-tetrafluoropropionyl group can be incorporated into a suitable precursor, which is then cyclized to form the target pyrazole (B372694) ring. This method allows for the strategic placement of the fluorinated group on the heterocyclic scaffold, which is crucial for optimizing biological activity. researchgate.net
Reactive Intermediates from 2,2,3,3-Tetrafluoropropanoic Acid
The conversion of the relatively stable propanoic acid into more versatile intermediates is a critical first step. The synthesis of the corresponding acid chloride, for instance, opens up a wide range of subsequent reactions.
| Intermediate | Structure | Method of Preparation | Potential Application |
| 2,2,3,3-Tetrafluoropropanoic Acid | HCF₂CF₂COOH | Acidification of this compound | Precursor for acid chloride and amide synthesis |
| 2,2,3,3-Tetrafluoropropanoyl Chloride | HCF₂CF₂COCl | Reaction of the acid with chlorinating agents (e.g., thionyl chloride) | Acylation reactions (e.g., Friedel-Crafts), ester and amide formation |
| N,N-dialkyl-2,2,3,3-tetrafluoropropionamide | HCF₂CF₂CONR₂ | Reaction of the acid chloride with a secondary amine | Precursor for other functional groups; can be hydrolyzed back to the acid |
This table is generated based on standard chemical principles and available literature on similar compounds.
Research Findings on Synthetic Pathways
Detailed research has focused on optimizing the synthesis of fluorinated precursors for agrochemicals. For example, processes have been developed for the high-yield synthesis of 2,2,3,3-tetrafluoropropanoic acid from precursors like N,N-diethyl-2,3,3,3-tetrafluoropropionamide, a byproduct of some industrial fluorination reactions. google.com One patented process describes the hydrolysis of this amide under acidic conditions using a catalyst, achieving a product yield of up to 96%. google.com This highlights the industrial relevance of efficiently producing the tetrafluoropropanoic acid building block.
The resulting acid or its acid chloride can then be used to introduce the HCF₂CF₂-moiety into larger molecules. While specific, publicly documented examples of its direct use in synthesizing a commercialized pesticide are limited, the strategy is well-established in medicinal and agrochemical research. The reaction of 2,2,3,3-tetrafluoropropanoyl chloride with aromatic or heterocyclic amines, for example, would yield amides, a common structural motif in bioactive molecules.
Hypothetical Pathway to a Fluorinated Pyrazole Building Block
Activation: this compound is converted to 2,2,3,3-tetrafluoropropanoyl chloride.
Condensation: The acid chloride reacts with a suitable substrate, such as ethyl acetoacetate, in a Claisen condensation-type reaction to form a fluorinated 1,3-dicarbonyl compound.
Cyclization: The resulting dicarbonyl intermediate is reacted with a hydrazine derivative (e.g., hydrazine hydrate (B1144303) or a substituted hydrazine) to form the fluorinated pyrazole ring via a Knorr-type pyrazole synthesis.
This synthetic route provides a versatile method for creating a library of fluorinated pyrazole building blocks, which can then be further functionalized to develop new agrochemical candidates. The strategic introduction of the tetrafluoropropyl group is anticipated to enhance the biological performance of the final product. researchgate.net
Future Research Directions and Emerging Areas
Design and Synthesis of Next-Generation Environmentally Benign Fluorinated Compounds
The development of new fluorinated compounds with improved environmental profiles is a key area of research. This involves creating molecules that are effective for their intended purpose, such as herbicides, but are also designed to degrade into harmless substances, reducing their persistence and potential for long-term environmental impact.
One approach is the introduction of specific functional groups into the molecule that can serve as "triggers" for degradation. These triggers can be susceptible to environmental factors like microbial action or sunlight, breaking the compound down into smaller, non-toxic molecules. For Sodium 2,2,3,3-tetrafluoropropionate, this could involve modifying its tetrafluoropropyl chain to be more amenable to degradation without compromising its herbicidal activity.
Researchers are also exploring alternatives to traditional fluorinated compounds altogether. lisam.comthesustainableinnovation.com This includes the investigation of bio-based polymers derived from renewable resources like plants and algae, which offer the potential for biodegradability. thesustainableinnovation.com Silicon-based coatings and advanced ceramics are also being considered for high-temperature applications where fluorinated compounds have traditionally been used. thesustainableinnovation.com For applications requiring water and oil repellency, fluorine-free foams and electrospun nanofibers are emerging as promising alternatives. lisam.com
In the context of agrochemicals, the focus is on developing "greener" product portfolios. shootsbysyngenta.com This includes designing active ingredients and co-formulants from sustainable, biomass-derived building blocks, moving away from fossil fuel-based feedstocks. shootsbysyngenta.com The goal is to create crop protection products with a lower carbon footprint and reduced environmental persistence. shootsbysyngenta.com
Comprehensive Understanding of Environmental Transport and Bioaccumulation Processes
As a short-chain per- and polyfluoroalkyl substance (PFAS), understanding the environmental journey of this compound is crucial. Research in this area aims to create a complete picture of how it moves through and interacts with different environmental compartments, including soil, water, and living organisms.
Short-chain PFAS, like the parent acid of this compound (2,2,3,3-tetrafluoropropanoic acid), are generally more mobile in the environment than their long-chain counterparts due to their higher water solubility. acs.org This mobility can lead to widespread distribution in aquatic systems. itrcweb.org However, their potential to bioaccumulate, or build up in the tissues of organisms, is generally considered to be lower than that of long-chain PFAS. acs.org
Studies on the bioaccumulation of other short-chain fluorinated carboxylic acids in plants have shown that uptake and translocation are species-dependent. For example, research on 2,3,3,3-tetrafluoro-2-(heptafluoropropoxy)propanoate (a related fluorinated acid) demonstrated that it can accumulate in plants and potentially inhibit growth and photosynthesis. nih.gov Further research is needed to specifically quantify the bioaccumulation potential of 2,2,3,3-tetrafluoropropanoic acid in various organisms and across different trophic levels.
Current research efforts are focused on developing and validating models that can predict the fate and transport of PFAS in the environment. publish.csiro.au These models are essential tools for assessing the potential risks of these compounds and for developing effective remediation strategies.
Advancements in Predictive Computational Models for Fluorine Chemistry
Predictive computational models are becoming increasingly important in chemical research and environmental science. These "in silico" methods offer a faster and more cost-effective way to assess the properties and potential risks of chemicals compared to traditional laboratory testing.
For fluorinated compounds, Quantitative Structure-Activity Relationship (QSAR) models are being developed to predict various properties, including toxicity. ut.eersc.orgmdpi.comcentro3r.it These models use the chemical structure of a compound to predict its biological activity. A well-developed QSAR model can help to identify potentially harmful substances early in the development process, reducing the need for animal testing. rsc.org
The development of robust QSAR models for PFAS is an active area of research. rsc.orgmdpi.com Scientists are working to create models that are scientifically valid and can be used for regulatory purposes. rsc.org A key aspect of this is defining the "applicability domain" of the model, which is the range of chemical structures for which the model can make reliable predictions. rsc.org
Computational chemistry is also being used to design new molecules with desired properties and to understand the mechanisms of chemical reactions. For example, researchers have used computational methods to design a molecule that can break the strong carbon-fluorine bond in fluorocarbons, which could lead to new methods for degrading these persistent compounds. science20.com Furthermore, combining computational chemistry with experimental techniques like 19F NMR and mass spectrometry is helping to identify and quantify the breakdown products of fluorinated compounds in the environment. acs.org
Exploration of Novel Applications in Interdisciplinary Scientific Fields
The unique properties of fluorinated compounds, stemming from the strong carbon-fluorine bond, make them attractive for a wide range of applications beyond their traditional uses. Researchers are exploring the potential of compounds like this compound and related short-chain fluorinated carboxylic acids in various interdisciplinary fields.
In materials science, fluorinated functional materials are being developed for a variety of advanced applications. man.ac.ukpsu.edu The incorporation of fluorine into polymers can enhance their thermal stability, chemical resistance, and create surfaces with low friction and unique wetting properties. researchgate.net For instance, fluorinated block copolymers can self-assemble into novel, highly ordered structures. researchgate.net There is potential to use short-chain fluorinated propionates as building blocks for creating new polymers and materials with tailored properties for applications in coatings, electronics, and fuel cell membranes. man.ac.ukresearchgate.net
The unique properties of fluorinated compounds are also being leveraged in the development of new pharmaceuticals and agrochemicals. researchgate.netresearchgate.netnih.gov The introduction of fluorine can improve a molecule's metabolic stability, bioavailability, and binding affinity to biological targets. nih.gov While this compound is known as a herbicide, its structural motifs could potentially be incorporated into the design of new bioactive molecules for other applications.
Furthermore, fluorinated surfactants, a class of compounds that includes salts of fluorinated carboxylic acids, have distinct properties compared to their hydrocarbon counterparts, such as lower surface tension and high thermal stability. nih.gov These properties make them useful in a variety of industrial applications, including in the oil and gas industry. nih.gov Research into the synthesis of novel fluorinated surfactants with improved performance and reduced environmental impact is an ongoing area of investigation. nih.gov
Q & A
Basic Research Questions
Q. What are the key spectroscopic techniques for characterizing Sodium 2,2,3,3-tetrafluoropropionate, and how should they be applied?
- Methodological Answer :
- Nuclear Magnetic Resonance (NMR) : Use NMR to confirm the tetrafluorinated structure, with expected chemical shifts for CF groups (typically 110–130 ppm). NMR can identify residual protons in the propionate backbone .
- Fourier-Transform Infrared Spectroscopy (FTIR) : Analyze C-F stretching vibrations (1000–1300 cm) and carboxylate bands (~1600 cm) to verify functional groups .
- Mass Spectrometry (MS) : Electrospray ionization (ESI-MS) in negative ion mode should show a molecular ion peak at m/z 168.02 (CHFNaO) .
Q. How can researchers synthesize this compound with high purity?
- Methodological Answer :
- Neutralize 2,2,3,3-tetrafluoropropionic acid with sodium hydroxide in anhydrous ethanol under nitrogen to avoid hydrolysis.
- Purify via recrystallization from ethanol/water mixtures. Monitor purity by HPLC (C18 column, 0.1% trifluoroacetic acid in water as mobile phase) .
Q. What are the critical storage conditions to maintain compound stability?
- Methodological Answer :
- Store in airtight containers under inert gas (argon or nitrogen) at 4°C to prevent moisture absorption and degradation.
- Assess thermal stability via thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC), as fluorinated carboxylates typically decompose above 200°C .
Advanced Research Questions
Q. How can environmental persistence and degradation pathways of this compound be evaluated?
- Methodological Answer :
- Biodegradation Studies : Use OECD 301B (Ready Biodegradability) tests with activated sludge. Analyze metabolites via LC-MS/MS for perfluorinated intermediates .
- Photolytic Degradation : Expose aqueous solutions to UV-C light (254 nm) and monitor degradation kinetics using ion chromatography (IC) or NMR .
Q. What experimental strategies resolve contradictions in reported solubility data for this compound?
- Methodological Answer :
- Perform parallel solubility tests in polar (water, methanol) and nonpolar solvents (hexane) via gravimetric analysis.
- Validate results with saturation shake-flask methods coupled with HPLC quantification. Cross-reference with computational solubility parameters (e.g., Hansen solubility parameters) .
Q. How does this compound interact with biological systems, and what assays are suitable for mechanistic studies?
- Methodological Answer :
- Enzyme Inhibition Assays : Test inhibition of acetyl-CoA carboxylase (a target for herbicidal activity) using radiometric -bicarbonate incorporation assays .
- Isotopic Labeling : Synthesize -labeled derivatives to track metabolic incorporation in plant or microbial models via NMR or mass spectrometry .
Q. What advanced analytical methods detect trace levels of this compound in environmental matrices?
- Methodological Answer :
- Solid-Phase Extraction (SPE) : Use weak anion-exchange (WAX) cartridges for pre-concentration from water samples.
- LC-MS/MS Quantification : Employ a hydrophilic interaction liquid chromatography (HILIC) column with tandem mass spectrometry (MRM mode) for detection limits <1 ng/L .
Literature and Data Management
Q. How can researchers optimize database searches for relevant studies on this compound?
- Methodological Answer :
- Use CAS Registry Number (22898-01-7) and synonyms (e.g., Flupropanate sodium, Tetrapion) in SciFinder and Reaxys.
- Structure-based searches via InChIKey (
SGUSXTMVKMPQKI-UHFFFAOYSA-M) in PubChem or ChemSpider . - Combine search terms (e.g., "herbicide mode of action" AND "fluoropropionate") in Scopus/Web of Science, filtering for peer-reviewed journals .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
